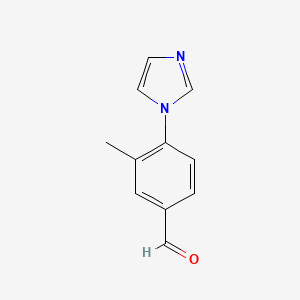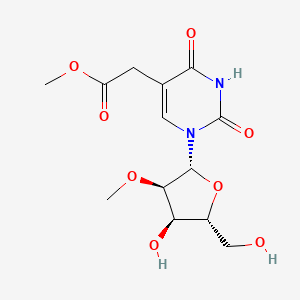
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H18N2O8 and its molecular weight is 330.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactivities in Natural Products
Research has identified novel natural products, including alkaloids, that are structurally similar to Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate. These compounds were isolated from Portulaca oleracea L. and exhibited anti-inflammatory and anticholinesterase bioactivities, demonstrating potential therapeutic applications (Song et al., 2023).
Alkylation Studies
Alkylation of pyrimidine derivatives, closely related to this compound, has been studied. This process led to the synthesis of various alkyl acetates and other derivatives, highlighting the compound's versatility in organic synthesis (Krivonogov et al., 2004).
Synthesis and Antitumor Activities
The compound has been synthesized in various forms for potential antitumor applications. For example, specific enantiomers have been synthesized and shown to exhibit selective anti-tumor activities. This suggests its potential in developing new cancer therapies (Jing, 2011).
Large-Scale Synthesis and Biological Activity
Efficient methodologies for the large-scale synthesis of alkyl pyridin- and pyrimidin-yl acetates, structurally similar to this compound, have been developed. These compounds have shown promising biological activities, including cytotoxicity against cancer cell lines and microbial inhibition (Morgentin et al., 2009).
Imaging Studies in Medicine
One study synthesized a derivative of this compound for use as a reference standard in imaging studies, particularly for identifying specific glucuronides in blood samples. This highlights its application in medical diagnostics and imaging (Harnor et al., 2014).
Synthesis of Novel Compounds
The compound has been used in synthesizing novel dinucleotide analogs, demonstrating its utility in creating new biochemical tools for research and therapeutic applications (Valiyev et al., 2010).
Mécanisme D'action
Target of Action
5-Methoxycarbonylmethyl-2’-O-methyluridine is a thymidine analogue . The primary targets of this compound are replicated DNA molecules . These molecules play a crucial role in the replication and transcription processes within the cell.
Mode of Action
The compound interacts with its targets by inserting itself into the replicated DNA . This insertional activity allows the compound to interfere with the normal functioning of the DNA molecules .
Biochemical Pathways
The compound affects the DNA synthesis pathway . By inserting itself into the replicated DNA, it can disrupt the normal sequence of the DNA molecule, potentially affecting the transcription process and the production of proteins .
Result of Action
The insertion of the compound into the replicated DNA can be used to label cells and track DNA synthesis . This can provide valuable information about the rate of DNA replication and cell division in a particular cell population .
Analyse Biochimique
Biochemical Properties
5-Methoxycarbonylmethyl-2’-O-methyluridine is a precursor of cytidine . It is synthesized by the enzyme UMP synthase, which converts 5-methoxycarbonylmethyl-2-thiouridine to uridine and 2′-O-methyluridine . This synthesis occurs in both mammalian cells and Xenopus oocytes .
Cellular Effects
It is known that analogs of this series have insertional activity towards replicated DNA . This suggests that the compound may influence cell function by interacting with the DNA replication process.
Molecular Mechanism
The molecular mechanism of 5-Methoxycarbonylmethyl-2’-O-methyluridine involves its conversion to uridine and 2′-O-methyluridine by the enzyme UMP synthase . This reaction is part of the metabolic pathway that produces cytidine, an important component of RNA .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to label cells and track DNA synthesis , suggesting that it may have a role in monitoring cellular processes over time.
Metabolic Pathways
5-Methoxycarbonylmethyl-2’-O-methyluridine is involved in the metabolic pathway that produces cytidine . The compound is converted to uridine and 2′-O-methyluridine by the enzyme UMP synthase .
Propriétés
IUPAC Name |
methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXNXXJZCFUOA-UGKPPGOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological significance of Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (mcm5U) modification in tRNA?
A1: The mcm5U modification at the wobble position (position 34) of certain tRNAs plays a crucial role in selenoprotein synthesis. It acts as a precursor for further modifications, forming mcm5s2U and mcm5Um. [ [] - https://www.semanticscholar.org/paper/8a40f7965a9af137dc935f058e4a60a74487b0b6 ] These modifications are essential for the efficient translation of selenoproteins, which are involved in various cellular processes, including antioxidant defense.
Q2: How does the presence or absence of mcm5U and its derivatives affect selenoprotein expression?
A2: Studies have shown that the presence of mcm5Um in the selenocysteine-specific tRNA (tRNASec) is crucial for the efficient recoding of the UGA stop codon to selenocysteine, especially for stress-related selenoproteins like glutathione peroxidase 1 (GPX1). [ [] - https://www.semanticscholar.org/paper/463836e99d51a5005f4690955a145a2b80dd3950 ] Conversely, a lack of mcm5U derivatives can lead to reduced selenoprotein expression, potentially affecting cellular responses to oxidative stress. [ [] - https://www.semanticscholar.org/paper/f35f6c21ce154025cceee66493a323d95e6a0f3a ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
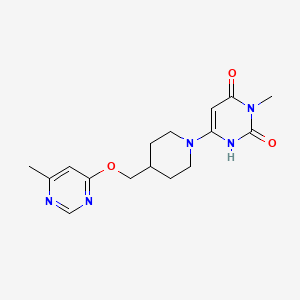

![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)
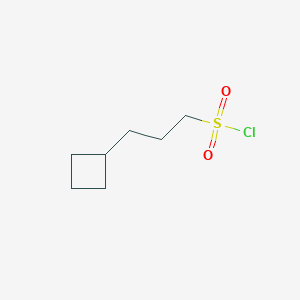
![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)
![N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2364066.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)
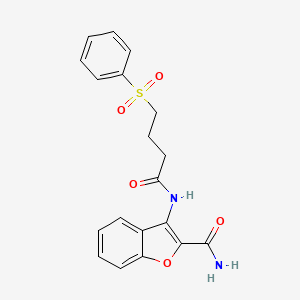
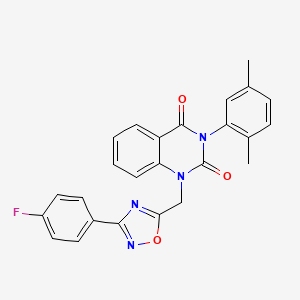
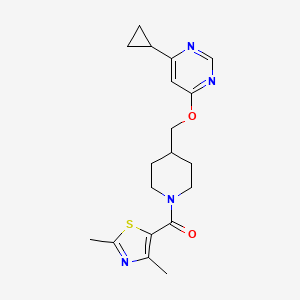
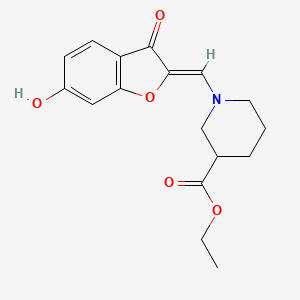
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2364077.png)
